molecular formula C13H17N3OS B2506589 N-(1-Cyanopropyl)-3-ethylsulfanyl-N-methylpyridine-2-carboxamide CAS No. 2418674-80-1

N-(1-Cyanopropyl)-3-ethylsulfanyl-N-methylpyridine-2-carboxamide

Cat. No. B2506589
CAS RN: 2418674-80-1
M. Wt: 263.36
InChI Key: VWMIOYAYOBVQFG-UHFFFAOYSA-N
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Description

N-(1-Cyanopropyl)-3-ethylsulfanyl-N-methylpyridine-2-carboxamide, commonly known as CP-55940, is a synthetic cannabinoid compound that has been extensively studied for its potential therapeutic applications. It was first synthesized in the 1970s by Pfizer scientists and has since been the subject of numerous scientific studies.

Mechanism of Action

CP-55940 acts on the cannabinoid receptors in the body, specifically the CB1 and CB2 receptors. It has a high affinity for these receptors and can activate them in a manner similar to the endocannabinoids produced naturally by the body. This activation leads to various physiological effects, including pain relief, anti-inflammatory effects, and changes in appetite and mood.
Biochemical and Physiological Effects:
CP-55940 has been found to have a range of biochemical and physiological effects in the body. It has been shown to reduce pain and inflammation, increase appetite, and have antiemetic effects. Additionally, it has been found to have neuroprotective effects and may help to reduce the symptoms of neurodegenerative diseases such as Alzheimer's and Parkinson's.

Advantages and Limitations for Lab Experiments

CP-55940 has several advantages for use in lab experiments. It is a well-characterized compound that has been extensively studied, and its effects on the body are well understood. Additionally, it has a high affinity for the cannabinoid receptors, making it a useful tool for studying the endocannabinoid system. However, its potential for abuse and the lack of standardized dosing protocols are significant limitations.

Future Directions

There are several potential future directions for research on CP-55940. One area of interest is its potential use in the treatment of neurodegenerative diseases, such as Alzheimer's and Parkinson's. Additionally, it may have potential as an alternative to opioids for pain management. Further research is also needed to better understand its mechanism of action and potential side effects. Finally, the development of standardized dosing protocols and the investigation of its potential for abuse are important areas for future research.

Synthesis Methods

The synthesis of CP-55940 involves the reaction of 2,6-dichloropyridine with methylamine and ethyl mercaptan, followed by the addition of propionitrile. The resulting product is then purified using column chromatography.

Scientific Research Applications

CP-55940 has been studied for its potential therapeutic applications in various fields, including pain management, neuroprotection, and cancer treatment. It has been shown to have analgesic properties and may be an effective alternative to opioids for pain relief. Additionally, it has been found to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. CP-55940 has also been investigated for its potential anticancer properties.

properties

IUPAC Name

N-(1-cyanopropyl)-3-ethylsulfanyl-N-methylpyridine-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3OS/c1-4-10(9-14)16(3)13(17)12-11(18-5-2)7-6-8-15-12/h6-8,10H,4-5H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWMIOYAYOBVQFG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C#N)N(C)C(=O)C1=C(C=CC=N1)SCC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3OS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyanopropyl)-3-ethylsulfanyl-N-methylpyridine-2-carboxamide

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